molecular formula C12H13N3O2 B2673069 2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2175884-46-3

2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2673069
CAS RN: 2175884-46-3
M. Wt: 231.255
InChI Key: UPJXGOBVSOWYHX-UHFFFAOYSA-N
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Description

The compound “2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a heterocyclic compound. Heterocyclic compounds are widely distributed in nature including amino acids, purines, pyrimidines and many other natural products . The chemical composition of purine is related to pyrazolopyrimidine. Pyrazolopyrimidine is a fused nitrogen containing heterocyclic ring system which considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . An expeditious synthesis of similar compounds was optimized by varying solvents, catalysts and the use of microwave irradiation with the best conditions using DMF as a solvent, I 2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .


Molecular Structure Analysis

The structure of similar compounds were elucidated via all possible spectral analysis . A mixture of chalcone and 6-amino-2-thioxo-2,3,4-trihydro-1 H -pyrimidin-4-one in glacial acetic acid was heated under reflux for 6 h after cooling, the reaction mixture was then poured into an ice/HCl mixture, and the solid product was collected and recrystallized from acetic acid as yellow solid .


Chemical Reactions Analysis

The addition of the exocyclic CC to the carbonyl ketone took place rather than the intramolecular nucleophilic addition of the NH group of the pyrimidinone ring at the carbonyl ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR (KBr), 1 H NMR (DMSO- d 6), 13 C NMR (DMSO- d 6), and MS m / z (%) .

Mechanism of Action

While the exact mechanism of action for “2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is not specified in the search results, similar compounds have shown to inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, and also showed good kinase selectivity .

Safety and Hazards

While specific safety and hazard information for “2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is not available, similar compounds have hazard statements H302, H312, H315, H319, H332, H335 and precautionary statements P261, P280 .

Future Directions

The future directions for research on “2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” could involve further development into lead compounds . It is predicted that pancreatic cancer will be in the second stand of cancer-related death after lung tumors . Therefore, the development of new compounds as anti-inflammatory agents are also given .

properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-9-4-6-14(8-9)11-7-12(17)15-5-2-1-3-10(15)13-11/h1-3,5,7,9,16H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJXGOBVSOWYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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